

In-Depth Technical Guide: 2-(Azetidin-1-yl)-5-fluoroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Azetidin-1-yl)-5-fluoroaniline

Cat. No.: B1459936

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-(Azetidin-1-yl)-5-fluoroaniline**, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Core Compound Properties

2-(Azetidin-1-yl)-5-fluoroaniline is a substituted aniline derivative incorporating an azetidine ring and a fluorine atom. These structural features are of significant interest in medicinal chemistry for their potential to modulate physicochemical and pharmacokinetic properties of drug candidates.

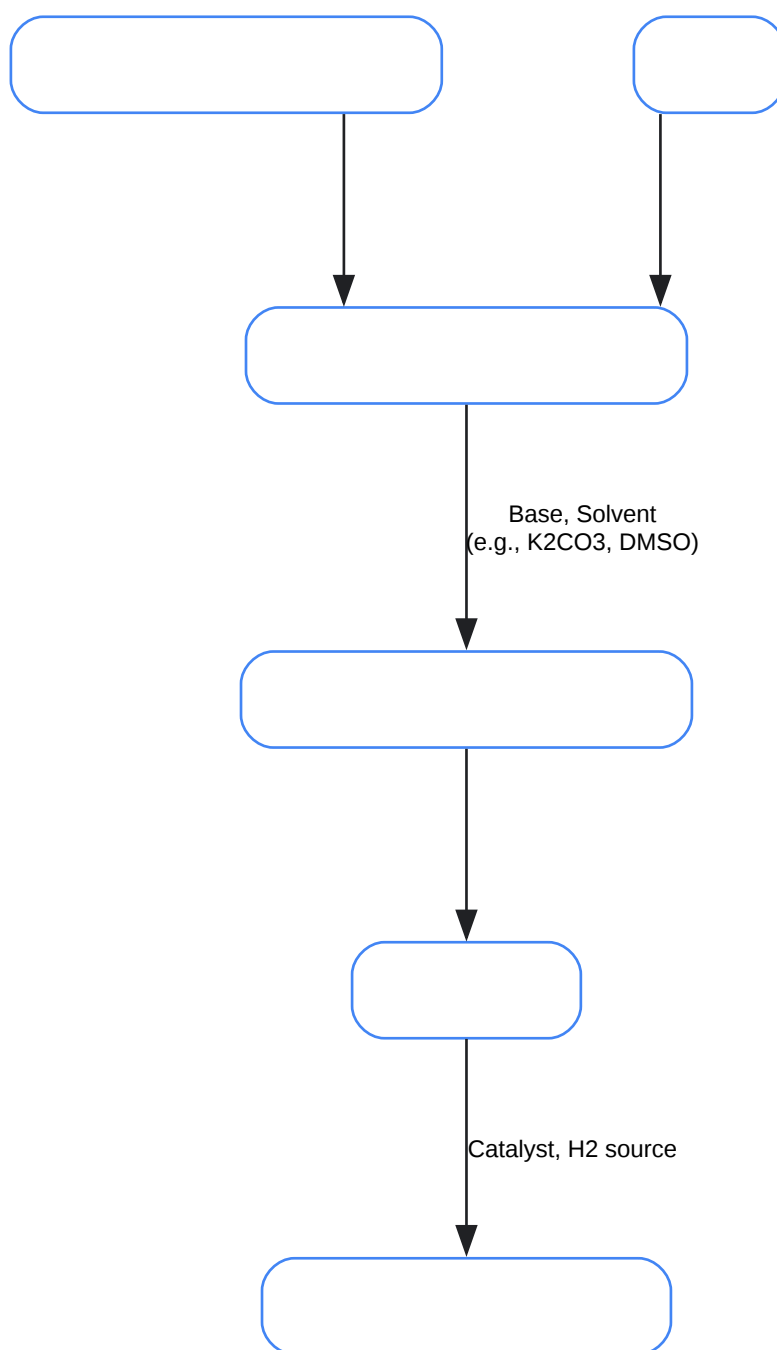
Property	Value	Source
Molecular Weight	166.20 g/mol	[1]
Molecular Formula	C ₉ H ₁₁ FN ₂	[1]
CAS Number	1856318-20-1	[1]
SMILES Code	NC1=CC(F)=CC=C1N2CCCC2	[1]

Synthesis and Methodologies

The synthesis of **2-(Azetidin-1-yl)-5-fluoroaniline** and related compounds is a critical process for its application in drug discovery. A representative synthetic approach is outlined below.

General Synthetic Workflow

The synthesis of **2-(Azetidin-1-yl)-5-fluoroaniline** typically involves the nucleophilic aromatic substitution of a suitable difluoro- or chlorofluoro-aromatic precursor with azetidine, followed by the reduction of a nitro group to an aniline.



[Click to download full resolution via product page](#)

A generalized synthetic workflow for **2-(Azetidin-1-yl)-5-fluoroaniline**.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol describes a common method for the synthesis of analogous anilines, which can be adapted for **2-(Azetidin-1-yl)-5-fluoroaniline**.

Step 1: Nucleophilic Aromatic Substitution

- To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K_2CO_3) (2.0 eq).
- Add azetidine hydrochloride (1.2 eq) to the reaction mixture.
- Heat the mixture at 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and pour it into ice water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the intermediate, 1-(2-fluoro-5-nitrophenyl)azetidine.

Step 2: Reduction of the Nitro Group

- Dissolve the intermediate from Step 1 in a suitable solvent such as ethanol (EtOH) or methanol (MeOH).
- Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
- Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

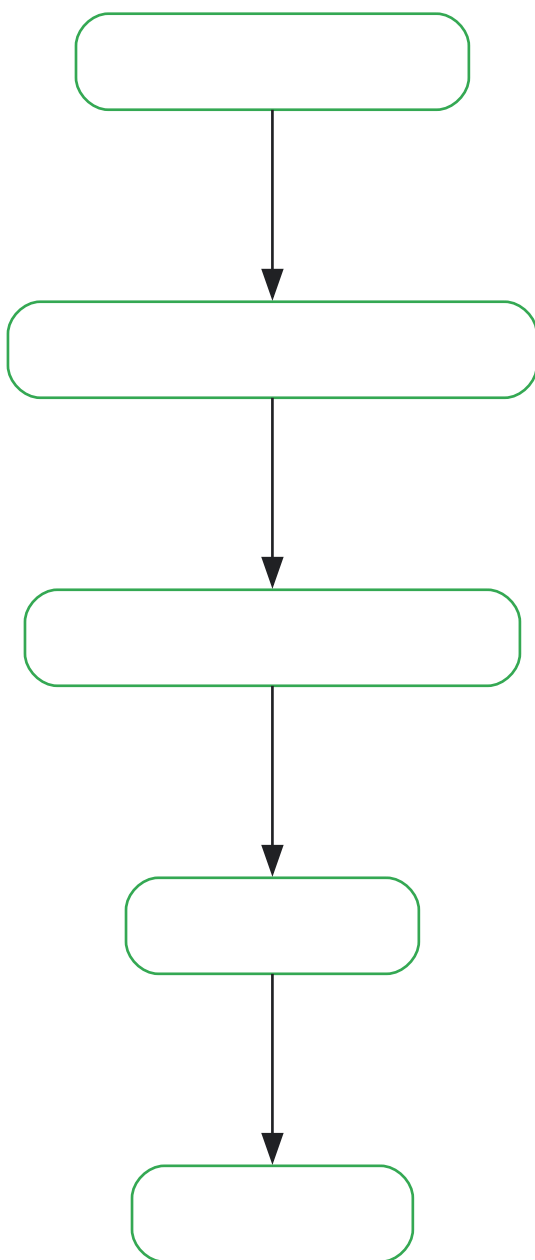
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the final product, **2-(Azetidin-1-yl)-5-fluoroaniline**.

Applications in Drug Discovery

Substituted anilines, including **2-(Azetidin-1-yl)-5-fluoroaniline**, are valuable building blocks in the synthesis of various biologically active molecules. The azetidine moiety can improve aqueous solubility and metabolic stability, while the fluoro group can enhance binding affinity and modulate pKa.

Potential Signaling Pathway Involvement

While specific signaling pathways for **2-(Azetidin-1-yl)-5-fluoroaniline** are not extensively documented in publicly available literature, its structural motifs are present in inhibitors of various kinases and other enzymes. The logical relationship for its role as a synthetic intermediate is depicted below.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1856318-20-1|2-(Azetidin-1-yl)-5-fluoroaniline|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(Azetidin-1-yl)-5-fluoroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1459936#2-azetidin-1-yl-5-fluoroaniline-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com